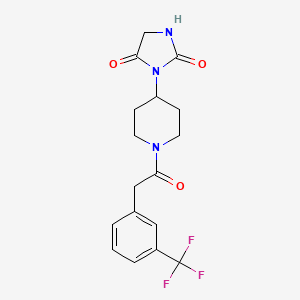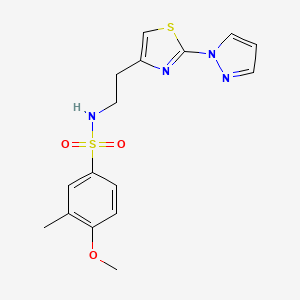
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
The synthesis of thiazole and pyrazole derivatives often involves the reaction of various precursors under specific conditions . For example, a broad range of thiazole compounds containing pyrazole were initially produced with the synthesis of compound 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl) thiazole, and after a series of subsequent reactions, the final products were obtained .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would depend on its specific structure. Thiazole was first described by Hantzsch and Weber (1887). It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Anticancer Activity
Indole derivatives, including our compound of interest, have been investigated for their potential in cancer treatment. Their ability to inhibit cell growth, induce apoptosis, and interfere with cancer cell signaling pathways makes them promising candidates. Researchers have explored the impact of this compound on specific cancer types, such as breast, lung, and colon cancer .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Our compound may play a role in combating bacterial and fungal infections. Researchers have studied its effects against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species .
Anti-inflammatory Effects
Indole derivatives can modulate inflammatory responses by targeting specific pathways. Investigations have highlighted their potential as anti-inflammatory agents. Our compound might contribute to reducing inflammation associated with autoimmune diseases or chronic conditions .
Antioxidant Potential
The presence of a methoxy group in our compound suggests antioxidant properties. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Researchers have explored its radical-scavenging abilities and potential health benefits .
Ulcerogenic Index Assessment
Indole derivatives have been evaluated for their impact on gastric mucosa. The ulcerogenic index measures the likelihood of causing ulcers. Our compound’s profile in this regard could provide insights into its safety and gastrointestinal effects .
Molecular Simulation Studies
A recent study investigated the antipromastigote activity of a related compound. Molecular simulations revealed its favorable binding pattern in a specific enzyme pocket, suggesting potential therapeutic relevance .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Read more Phytochemical studies have shown that the species produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which exhibit various biological activities, including antioxidant and anticancer effects. Read more Molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. Read more A brief review of the biological potential of indole derivatives. Read more
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-12-10-14(4-5-15(12)23-2)25(21,22)18-8-6-13-11-24-16(19-13)20-9-3-7-17-20/h3-5,7,9-11,18H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPLJBPXXPYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


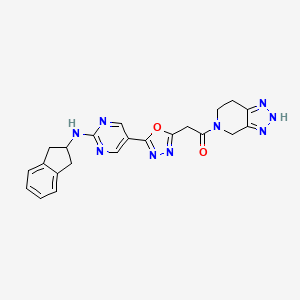
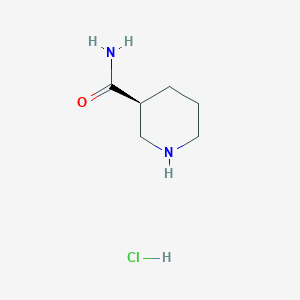
![16-Butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2640138.png)
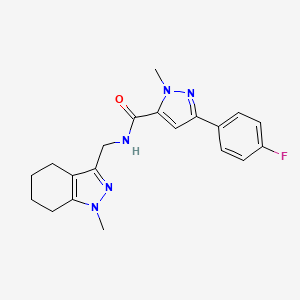

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)
![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)
![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)
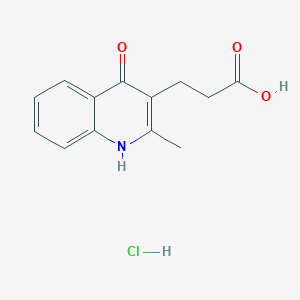
![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2640156.png)
